H-LEU-LEU-ALA-OH, also known as Leucyl-Leucyl-Alanine, is a tripeptide composed of two leucine residues and one alanine residue. It is significant in biochemical research due to its structural and functional properties. This compound serves as a model for studying peptide bond formation, enzyme kinetics, and potential therapeutic applications.
Source: H-LEU-LEU-ALA-OH can be derived from natural sources or synthesized through various chemical methods. Its synthesis is particularly relevant in the context of peptide research and pharmaceutical development.
Classification: This compound falls under the category of peptides, specifically tripeptides, which are short chains of amino acids linked by peptide bonds.
The primary method for synthesizing H-LEU-LEU-ALA-OH is Solid-Phase Peptide Synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
The molecular structure of H-LEU-LEU-ALA-OH can be represented as follows:
The structure consists of two leucine side chains and one alanine side chain, linked by peptide bonds. The arrangement of these amino acids contributes to its unique properties and biological activity.
H-LEU-LEU-ALA-OH can undergo various chemical reactions:
For hydrolysis, proteolytic enzymes are commonly employed. Oxidation may utilize agents like hydrogen peroxide, while substitution reactions can involve acyl chlorides or isocyanates.
The mechanism of action for H-LEU-LEU-ALA-OH involves its interaction with biological systems, particularly in modulating protein synthesis through signaling pathways such as the mechanistic target of rapamycin (mTOR).
Leucine is known to stimulate protein synthesis by activating mTOR pathways in various tissues. Additionally, H-LEU-LEU-ALA-OH exhibits antioxidant properties that may contribute to its biological effects .
Relevant analyses often include circular dichroism (CD) spectroscopy to study conformational properties in solution .
H-LEU-LEU-ALA-OH has several applications in scientific research:
This comprehensive overview highlights the significance of H-LEU-LEU-ALA-OH in various fields, emphasizing its synthetic methods, structural characteristics, chemical behavior, mechanisms of action, physical properties, and diverse applications in scientific research.
Solid-phase peptide synthesis (SPPS) is the primary method for assembling H-Leu-Leu-Ala-OH, leveraging the 9-fluorenylmethoxycarbonyl (Fmoc) strategy. The process initiates with Fmoc-Ala-OH anchored to a polystyrene resin via its C-terminal carboxyl group. Sequential deprotection using piperidine (20% in dimethylformamide, DMF) removes the Fmoc group, followed by coupling of Fmoc-Leu-OH and finally H-Leu-OH. Coupling reactions employ activating reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of N,N-diisopropylethylamine (DIPEA) to ensure >98% efficiency per step [3] .
Key challenges include solvent selection and resin loading. DMF remains standard but faces regulatory restrictions due to toxicity concerns, prompting investigations into alternatives like N-methyl-2-pyrrolidone (NMP) or tert-amyl alcohol. Resin loading (typically 0.4–0.7 mmol/g) impacts steric hindrance during leucine couplings, necessitating optimized swelling kinetics . Post-assembly, trifluoroacetic acid (TFA)-based cleavage releases the tripeptide while removing side-chain protecting groups (e.g., tert-butyl for Ala).
Table 1: SPPS Protocol for H-Leu-Leu-Ala-OH
Step | Reagent/Process | Duration | Purpose | Efficiency |
---|---|---|---|---|
Resin Loading | Fmoc-Ala-OH + DIC/DMAP | 2 hr | C-terminal anchoring | 0.6 mmol/g |
Deprotection | 20% piperidine/DMF | 2 × 5 min | Fmoc removal | >99% |
Coupling 1 | Fmoc-Leu-OH/HATU/DIPEA | 30 min | Leu addition | 98.5% |
Coupling 2 | H-Leu-OH/HATU/DIPEA | 45 min | N-terminal Leu | 97.8% |
Cleavage | TFA/H2O/TIPS (95:2.5:2.5) | 2 hr | Peptide release | 95% yield |
Enzymatic synthesis offers stereoselective assembly of H-Leu-Leu-Ala-OH without protecting groups. Proteases (e.g., subtilisin or thermolysin) catalyze amide bond formation in reverse hydrolysis or kinetic-controlled condensation. Subtilisin Carlsberg achieves 85% enantiomeric excess (ee) for Leu-Ala bonds in aqueous-organic biphasic systems (e.g., phosphate buffer/ethyl acetate) at 37°C [5] [8].
Critical parameters include:
Limitations arise from nucleophile specificity: Unprotected H-Leu-OH may undergo hydrolysis during Ala-Leu coupling. Genetic engineering of proteases (e.g., altering S1′ pockets) could optimize Leu-Leu steric compatibility [8].
Table 2: Enzymatic Synthesis Performance
Enzyme | Solvent System | Temperature | Yield | Stereoselectivity |
---|---|---|---|---|
Subtilisin Carlsberg | Ethyl acetate/buffer (1:1) | 37°C | 68% | 85% ee |
Thermolysin | Cyclohexane/buffer (3:1) | 50°C | 72% | >90% ee |
Papain (immobilized) | tert-Amyl alcohol/buffer (2:1) | 45°C | 60% | 78% ee |
Coupling reagent selection critically impacts racemization and yield in SPPS. Phosphonium salts (e.g., PyBOP) and aminium salts (e.g., HATU) outperform carbodiimides (e.g., DIC) for sterically hindered leucine couplings:
Table 3: Coupling Reagent Performance
Reagent | Racemization (%) | Coupling Time | Efficiency (Leu-Leu) | By-Product Solubility |
---|---|---|---|---|
HATU | 0.3–0.5% | 30 min | 98.5% | Soluble |
PyBOP | 0.4–0.7% | 35 min | 97.8% | Soluble |
DIC/HOBt | 1.2–2.0% | 90 min | 95.1% | Partially insoluble |
TBTU | 0.8–1.5% | 40 min | 96.3% | Insoluble |
Scaling H-Leu-Leu-Ala-OH synthesis faces hurdles in solvent sustainability, cost management, and process integration:
Table 4: Scalability Challenges and Solutions
Challenge | Industrial Impact | Mitigation Strategy | Cost Effect |
---|---|---|---|
Solvent waste | High disposal costs | On-site distillation | 30% cost reduction |
Amino acid excess | High raw material cost | Convergent fragment coupling | 25% reduction in excess |
Regulatory compliance | Phase-out of DMF/NMP | CPME/NBP as alternatives | 15% price premium |
Purification complexity | Low yields after HPLC | Continuous chromatography | Purity >99% at scale |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: